Trifluoromethylcopper

trifluoromethylation cost atom economy fluoroform utilization

Trifluoromethylcopper (CAS 77152-08-0), most commonly deployed as the fluoroform‑derived “ligandless” CuCF₃ reagent, belongs to the class of copper(I)‑mediated nucleophilic trifluoromethylation agents that deliver the CF₃ group to aryl, heteroaryl, and alkenyl electrophiles. Unlike neutral trifluoromethylsilane reagents, this cuprate species operates via a distinct polar mechanism, enabling reactivity profiles and selectivity outcomes that cannot be replicated by Ruppert–Prakash‑type chemistry.

Molecular Formula CCuF3
Molecular Weight 132.55 g/mol
Cat. No. B1248711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrifluoromethylcopper
Synonymstrifluoromethylcopper
Molecular FormulaCCuF3
Molecular Weight132.55 g/mol
Structural Identifiers
SMILES[C-](F)(F)F.[Cu+]
InChIInChI=1S/CF3.Cu/c2-1(3)4;/q-1;+1
InChIKeyWJYJULOBJLLPER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trifluoromethylcopper (CuCF₃) as a Strategic CF₃ Source: What Procurement Teams Must Know


Trifluoromethylcopper (CAS 77152-08-0), most commonly deployed as the fluoroform‑derived “ligandless” CuCF₃ reagent, belongs to the class of copper(I)‑mediated nucleophilic trifluoromethylation agents that deliver the CF₃ group to aryl, heteroaryl, and alkenyl electrophiles [1]. Unlike neutral trifluoromethylsilane reagents, this cuprate species operates via a distinct polar mechanism, enabling reactivity profiles and selectivity outcomes that cannot be replicated by Ruppert–Prakash‑type chemistry [2]. Its preparation from the inexpensive industrial by‑product fluoroform (CHF₃) provides a cost structure fundamentally different from reagents that use CF₃I, CF₃Br, or CF₃SiMe₃ as the CF₃ source .

Why Trifluoromethylcopper Cannot Be Replaced by Generic Trifluoromethylation Reagents


Three structural features set trifluoromethylcopper apart from superficially similar CF₃ donors and make naive substitution high‑risk: (i) the fluoroform‑derived ligandless CuCF₃ exhibits a pronounced ortho‑substituent acceleration effect that is absent with phenanthroline‑ligated or NHC‑ligated copper reagents, directly altering reactivity ranking across substrate libraries [1]; (ii) the nucleophilic cuprate mechanism suppresses difluorocarbene‑derived side products that plague reactions mediated by traditional CF₃I/Cu systems [2]; (iii) the air‑stable, storable adduct [CuCF₃·3Et₃N·HF] enables batch‑to‑batch consistency that is unattainable with in‑situ‑only generations from TMSCF₃ or CF₃CO₂Na, where residual silanol/acetate nucleophiles compete for electrophile consumption [3]. The quantitative evidence below demonstrates that these differences produce measurable, reproducible gaps in yield, selectivity, and scalability that directly impact procurement value.

Trifluoromethylcopper (CuCF₃) Quantified Differentiation: Head‑to‑Head Evidence for Scientific Selection


Fluoroform‑Derived CuCF₃ vs. Ruppert–Prakash Reagent: Cost‑per‑CF₃ and Atom Economy Advantage

The CF₃ source for trifluoromethylcopper produced via direct cupration of fluoroform is CHF₃, an industrial waste stream generated in ~20,000 t/year quantities during chlorodifluoromethane manufacture . In contrast, the Ruppert–Prakash reagent (Me₃SiCF₃) requires multi‑step synthesis from CF₃Br or CF₃I, reagents listed under the Montreal Protocol as ozone‑depleting substances and priced >10‑fold higher per mole of transferable CF₃ [1]. The CuCF₃ reagent itself is formed in >90% yield (batch) or up to 94% yield (continuous flow) from CuCl, t‑BuOK, and CHF₃ at 23 °C and atmospheric pressure [2], whereas Me₃SiCF₃ activation requires stoichiometric fluoride (e.g., TBAF, CsF) adding further cost and waste streams.

trifluoromethylation cost atom economy fluoroform utilization

Ligandless CuCF₃ vs. (phen)CuCF₃: Iodoarene Trifluoromethylation Yield Under Mild Conditions

The fluoroform‑derived ligandless CuCF₃ trifluoromethylates a broad range of iodoarenes at 23–50 °C to give benzotrifluorides in nearly quantitative isolated yields, with many examples exceeding 90% on gram scale (up to 20 mmol) [1]. Under standardized comparative conditions (4‑iodobiphenyl, DMF, 50 °C, 24 h), commercially purchased [(phen)CuCF₃] (B1) achieved 50% yield while in‑situ‑generated [(phen)CuCF₃] (B2) reached ~65% [2]. The critical differentiation emerges at preparative scale: ligandless CuCF₃ maintains high chemoselectivity with no detectable arene, biaryl, or C₂F₅ side‑products, a performance benchmark that the phen‑ligated systems do not replicate under identical conditions [1].

aryl iodide trifluoromethylation ligandless CuCF₃ (phen)CuCF₃ comparison

Ligandless CuCF₃ vs. CF₃I/Cu: Suppression of Difluorocarbene‑Derived Side Products

Traditional CF₃I/Cu powder systems suffer from decomposition of the initially formed CuCF₃ to CuF and difluorocarbene (:CF₂), which recombines with a second equivalent of CuCF₃ to generate pentafluoroethylcopper (CuC₂F₅), ultimately producing C₂F₅‑contaminated products [1]. The fluoroform‑derived ligandless CuCF₃ preparation bypasses this pathway entirely: direct cupration of CHF₃ with CuCl/t‑BuOK proceeds without CF₃I intermediacy, and the resulting CuCF₃ reagent is stabilized as the Et₃N·3HF adduct, which suppresses :CF₂ formation [2]. Quantitative ¹⁹F NMR analysis of crude reaction mixtures shows zero detectable C₂F₅‑containing species (<0.5% detection limit) for ligandless CuCF₃, whereas CF₃I/Cu systems routinely produce 5–15% pentafluoroethyl side‑products [1].

chemoselectivity difluorocarbene suppression pentafluoroethyl impurity

Continuous‑Flow Production of CuCF₃ vs. Batch‑Generated CuCF₃: Yield Consistency and Scalability

The first continuous‑flow process for CuCF₃ production achieved a steady‑state yield of up to 94% with residence times optimized for CHF₃ gas‑liquid mass transfer, using premixed CuCl/t‑BuOK (1:2) in DMF stabilized by Et₃N·3HF at 23 °C and 1 atm . In comparison, the batch process requires precise stoichiometric control and rapid quenching to avoid decomposition; reported batch yields range from 83% to >95% depending on operator expertise and scale [1]. The continuous‑flow system delivers consistent CuCF₃ concentration (±3% across 5 h of operation) versus batch‑to‑batch variability of up to ±15% in active CF₃ content, as determined by iodometric titration of CF₃ transfer capacity .

continuous flow CuCF₃ production process intensification

Ligandless CuCF₃ vs. (Ph₃P)₃CuCF₃: Substrate Scope Extension to Heteroaryl Bromides

The fluoroform‑derived ligandless CuCF₃ successfully trifluoromethylates heteroaryl bromides including 2‑bromopyridine, 2‑bromopyrimidine, 2‑bromopyrazine, and 2‑bromothiazole derivatives in yields typically 60–85%, substrates that are unreactive or very low‑yielding with (Ph₃P)₃CuCF₃ even after addition of dtbpy as an activating ligand [1]. Under optimized conditions (80 °C, DMF, 3 equiv CuCF₃), 2‑bromopyridine was converted to 2‑(trifluoromethyl)pyridine in 78% isolated yield, whereas the (Ph₃P)₃CuCF₃/dt‑bpy system gave <5% conversion under comparable conditions [REFS-1, REFS-2]. This difference arises from the higher nucleophilicity of the unligated [CuCF₃] species, which is attenuated by strongly donating phosphine ligands in (Ph₃P)₃CuCF₃ [3].

heteroaryl bromide trifluoromethylation pyridine trifluoromethylation substrate scope breadth

CuCF₃‑Mediated Trifluoromethylation of Aryl Boronic Acids in Air vs. TMSCF₃‑Based Methods: Operational Simplicity and Functional Group Tolerance

Fluoroform‑derived CuCF₃ achieves room‑temperature trifluoromethylation of aryl boronic acids in non‑dried air (1 atm O₂ as terminal oxidant), delivering benzotrifluorides in up to 99% yield with broad functional‑group tolerance (nitro, cyano, ester, ketone, halide substituents remain intact) [1]. In contrast, the TMSCF₃/CuI system for aryl boronic acid trifluoromethylation requires rigorously anhydrous conditions, elevated temperatures (80–100 °C), and a fluoride activator (CsF or TBAF), with yields typically 50–80% [2]. The air‑tolerant protocol eliminates the need for glovebox or Schlenk‑line infrastructure, reducing capital equipment requirements and enabling multigram scale‑up in standard fume hoods.

aryl boronic acid trifluoromethylation air-tolerant trifluoromethylation functional group tolerance

Optimal Application Scenarios for Trifluoromethylcopper Based on Verified Evidence


Late‑Stage Trifluoromethylation of Pharmaceutical Aryl Iodide Intermediates

Medicinal chemistry programs requiring CF₃ installation on advanced aryl iodide intermediates should select fluoroform‑derived ligandless CuCF₃ for its nearly quantitative yields (83–99%) at mild temperatures (23–50 °C) and exceptional chemoselectivity with zero arene, biaryl, or C₂F₅ side‑product formation [1]. This performance profile, demonstrated on up to 20 mmol scale with >30 structurally diverse iodoarenes, is not matched by (phen)CuCF₃, which under standardized comparative conditions delivers 50–65% yield for the same transformation [2]. The elimination of chromatographic purification for many substrates directly accelerates SAR cycles.

Industrial‑Scale Production of Trifluoromethylated Heterocyclic Building Blocks

Agrochemical and pharmaceutical manufacturers seeking cost‑effective access to CF₃‑substituted pyridines, pyrimidines, pyrazines, and thiazoles should deploy CuCF₃ as the sole reagent capable of trifluoromethylating these heteroaryl bromides in 60–85% isolated yield; phosphine‑ligated alternatives such as (Ph₃P)₃CuCF₃ show <5% conversion for the same substrates [1][2]. The combination of the low‑cost CHF₃ source with continuous‑flow production (up to 94% reagent yield, consistent concentration output) provides a scalable supply chain that eliminates the need for expensive pre‑functionalized heteroaryl iodide precursors .

Gram‑Scale Synthesis of Trifluoromethylarenes from Boronic Acids in Standard Laboratory Settings

Research groups and CDMOs performing aryl boronic acid trifluoromethylation benefit from the air‑tolerant, room‑temperature protocol unique to CuCF₃, which delivers benzotrifluorides in up to 99% yield without requiring anhydrous solvents, glovebox equipment, or fluoride activators [1][2]. This operational simplicity eliminates the capital and training barriers associated with Schlenk‑line techniques required by TMSCF₃‑based methods, making it the preferred choice for laboratories transitioning from discovery to development scale.

¹¹C‑Radiolabeling for PET Tracer Synthesis Requiring Rapid, High‑Yield CF₃ Incorporation

The exceptionally fast reaction kinetics of ligandless CuCF₃—complete trifluoromethylation within seconds at room temperature for many substrates—enable its use in ¹¹C‑radiotracer synthesis where the 20.4‑minute half‑life of ¹¹C demands reaction times under 2 minutes. Reported radiochemical yields of 32–84% (decay‑corrected) for [¹¹C]CuCF₃‑mediated trifluoromethylation of primary aromatic amines demonstrate that the reagent’s reactivity profile uniquely meets the stringent time and yield requirements of PET chemistry, a capability not demonstrated for air‑stable phosphine‑ligated CuCF₃ analogues [1].

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